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Compound Name: 3'-Ethoxyacetanilide
CAS No.: 591-33-3
Cat. No.: B1605463
Get Quote
Introduction

3'-Ethoxyacetanilide, a positional isomer of the once common analgesic phenacetin,
represents a class of aromatic amide compounds with significant research interest. While
phenacetin (4'-ethoxyacetanilide) was withdrawn from the market due to its nephrotoxicity and
carcinogenic properties, the study of its isomers is crucial for understanding structure-activity
relationships, metabolic pathways, and potential toxicological profiles of substituted
acetanilides.[1][2] This technical guide provides a comprehensive overview of the chemical
properties of 3'-ethoxyacetanilide and a detailed methodology for its structural elucidation,
aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3'-Ethoxyacetanilide, with the chemical formula C10H13NOz2, is a light beige or gray crystalline
solid.[3] A thorough understanding of its fundamental properties is the cornerstone of any
further investigation.
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Property Value Source
Molecular Formula C10H13NO2 [3114]
Molecular Weight 179.22 g/mol [3114]
Melting Point 95-98 °C [3]

Light beige amorphous powder
Appearance [31[5]
or gray plates

Solubility Soluble in water [5]

CAS Number 591-33-3 [3]

Synthesis of 3'-Ethoxyacetanilide: A Step-by-Step
Protocol

The synthesis of 3'-ethoxyacetanilide is typically achieved through the acetylation of 3-
ethoxyaniline. This reaction involves the nucleophilic attack of the amino group on the
electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl
chloride. The following protocol is a representative method for this synthesis.

Experimental Protocol: Synthesis of N-(3-ethoxyphenyl)acetamide
Materials:

» 3-ethoxyaniline

¢ Acetic anhydride

e Glacial acetic acid

e Sodium bicarbonate solution (saturated)

« Distilled water

e Ethanol

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://m.youtube.com/watch?v=DajagiPAkBU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://m.youtube.com/watch?v=DajagiPAkBU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://m.youtube.com/watch?v=CbZik2Uaigc
https://m.youtube.com/watch?v=CbZik2Uaigc
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://www.benchchem.com/product/b1605463/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-ethoxyacetanilide-chemical-properties-and-structural-elucidation
https://www.benchchem.com/product/b1605463/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-ethoxyacetanilide-chemical-properties-and-structural-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605463?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Biichner
funnel)

e Magnetic stirrer and hotplate
Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
3-ethoxyaniline (0.05 mol) in 20 mL of glacial acetic acid.

Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (0.055
mol, 1.1 equivalents) dropwise to the flask. An exothermic reaction may be observed.

Reaction Mixture: After the addition is complete, attach a reflux condenser to the flask and
heat the mixture to a gentle reflux for 1-2 hours.

Reaction Quenching and Precipitation: Allow the reaction mixture to cool to room
temperature. Pour the cooled solution slowly into a beaker containing 200 mL of ice-cold
water with constant stirring. A precipitate of 3'-ethoxyacetanilide should form.

Neutralization: Slowly add saturated sodium bicarbonate solution to the suspension until the
excess acetic acid is neutralized (effervescence ceases).

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buichner
funnel. Wash the solid with cold distilled water.

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent,
such as aqueous ethanol, to obtain pure 3'-ethoxyacetanilide crystals.

Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Causality Behind Experimental Choices:

» Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that readily
dissolves the reactants and facilitates the reaction.

o Acetic Anhydride as Acetylating Agent: Acetic anhydride is a less reactive and safer
alternative to acetyl chloride, with acetic acid being the only byproduct.
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» Reflux: Heating the reaction mixture at reflux increases the reaction rate without the loss of
volatile reactants or solvent.

e Quenching in Ice-Water: Pouring the reaction mixture into ice-water causes the product,
which is less soluble in water than in acetic acid, to precipitate out of the solution.

o Neutralization with Sodium Bicarbonate: This step removes the acidic byproduct (acetic acid)
and any unreacted acetic anhydride.

e Recrystallization: This is a standard purification technique for solid organic compounds,
which removes impurities by taking advantage of differences in solubility.

Structural Elucidation: A Multi-faceted
Spectroscopic Approach

The unambiguous determination of the structure of a synthesized or isolated compound is
paramount. A combination of spectroscopic techniques provides a complete picture of the
molecular architecture.

Workflow for Structural Elucidation of 3'-Ethoxyacetanilide

Caption: A typical workflow for the synthesis, purification, and structural confirmation of an
organic compound like 3'-ethoxyacetanilide.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 3'-ethoxyacetanilide is expected to exhibit characteristic absorption
bands.

Expected IR Absorption Bands for 3'-Ethoxyacetanilide:
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Wavenumber (cm~—?) Functional Group Vibration Type
~3300 N-H (Amide) Stretching

~3050 C-H (Aromatic) Stretching
~2980-2850 C-H (Aliphatic) Stretching

~1670 C=0 (Amide I) Stretching

~1550 :\II)_H bend, C-N stretch (Amide Bending/Stretching
~1600, 1480 C=C (Aromatic) Stretching

~1240 C-O (Aryl ether) Asymmetric Stretching
~1040 C-O (Aryl ether) Symmetric Stretching

Interpretation: The presence of a strong absorption band around 1670 cm~1 is indicative of the
amide carbonyl group. The N-H stretching vibration around 3300 cm~* further confirms the
amide functionality. The aromatic C=C stretching bands and the C-O stretching bands of the
aryl ether are also key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure and
connectivity of atoms in a molecule. Both *H and 3C NMR are essential for the complete
structural elucidation of 3'-ethoxyacetanilide.

13C NMR Spectroscopy:

The 13C NMR spectrum of 3'-ethoxyacetanilide is expected to show 8 distinct signals, as the
molecule does not possess any symmetry that would make carbons chemically equivalent.

Predicted 13C NMR Chemical Shifts for 3'-Ethoxyacetanilide:
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Carbon Atom Predicted Chemical Shift (ppm)
C=0 ~169
C-3 (C-OEY) ~159
C-1 (C-NH) ~140
C-5 ~129
C-6 ~112
C-4 ~111
C-2 ~106
-OCH2CHs ~63
-COCHs ~24
-OCH2CHs ~15

1H NMR Spectroscopy:

The *H NMR spectrum provides information about the different types of protons and their
neighboring protons.

Predicted *H NMR Spectrum of 3'-Ethoxyacetanilide:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 s 1H N-H
~7.2 t 1H Ar-H
~7.0 d 1H Ar-H
~6.9 S 1H Ar-H
~6.6 d 1H Ar-H
~4.0 q 2H -OCH:2CHs3
~2.1 S 3H -COCHs
~1.4 t 3H -OCH2CHs

Interpretation and Causality:

o Aromatic Region (6.5-7.5 ppm): The four protons on the benzene ring will exhibit complex

splitting patterns (doublets, triplets, and singlets) due to their different chemical environments

and coupling with each other. The meta-substitution pattern leads to this distinct set of

signals.

e Amide Proton (~7.5 ppm): The N-H proton typically appears as a broad singlet.

o Ethoxy Group: The -OCH2- protons will appear as a quartet due to coupling with the three

neighboring methyl protons. The -CHs protons of the ethoxy group will appear as a triplet

due to coupling with the two neighboring methylene protons.

o Acetyl Methyl Group (~2.1 ppm): The methyl protons of the acetyl group are isolated and will

appear as a sharp singlet.

NMR Interpretation Logic
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1H NMR Predictions
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13C NMR Predictions
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G'—Ethoxyacetanilide C10H13NO2

N

6 unique carbons

Click to download full resolution via product page

Caption: Predicted *H and 3C NMR spectral features and their correlation to the structure of 3'-
ethoxyacetanilide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its
fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrum of 3'-Ethoxyacetanilide:
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e Molecular lon Peak (M*): A peak at m/z = 179, corresponding to the molecular weight of 3'-
ethoxyacetanilide.

o Key Fragmentation Peaks:
o m/z = 137: Loss of the acetyl group (CH2=C=0, 42 Da).
o m/z = 109: Subsequent loss of the ethyl group (CzHa4, 28 Da) from the m/z 137 fragment.
o m/z = 43: The acetyl cation (CHsCO™).

Interpretation of Fragmentation:

The fragmentation pattern is characteristic of an acetanilide derivative. The initial loss of the
acetyl group is a common fragmentation pathway for N-acyl compounds. Subsequent
fragmentation of the ethoxy group further supports the proposed structure.

Conclusion

The structural elucidation of 3'-ethoxyacetanilide is a systematic process that relies on the
synergistic application of various spectroscopic techniques. IR spectroscopy confirms the
presence of key functional groups, mass spectrometry determines the molecular weight and
provides fragmentation data, and NMR spectroscopy reveals the detailed connectivity of the
carbon and hydrogen framework. This comprehensive approach, grounded in the fundamental
principles of organic chemistry and spectroscopy, ensures the unequivocal identification of the
molecule. The data and protocols presented in this guide serve as a valuable resource for
researchers working with substituted acetanilides and other small organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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